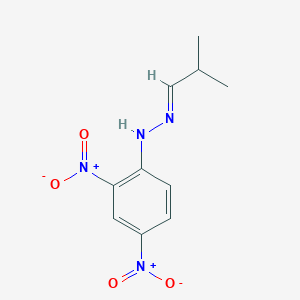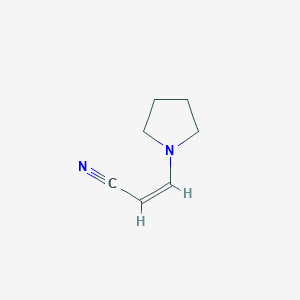
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, also known as PPEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPEN is a nitrile derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in natural products and pharmaceuticals. PPEN has been identified as a potential tool for studying the function of certain ion channels in the nervous system, and its synthesis and properties have been extensively studied.
Mechanism Of Action
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile works by binding to the extracellular domain of ASIC channels, preventing the influx of ions and subsequent depolarization of the neuron. This mechanism of action is similar to other ASIC inhibitors, but (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to be more potent and selective than other compounds. The exact binding site and mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are still being studied, but it is clear that this compound has a unique ability to selectively block ASIC function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are primarily related to its ability to block ASIC function. By inhibiting these channels, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to reduce pain sensation in animal models of chronic pain. Additionally, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have neuroprotective effects in models of stroke and epilepsy, suggesting that this compound may have therapeutic potential for a range of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its high potency and selectivity for ASIC channels. This makes it a valuable tool for studying the function of these channels in various disease states. However, one limitation of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is still being studied, so there may be other effects of this compound that are not yet fully understood.
Future Directions
There are many potential future directions for research involving (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. One area of interest is the development of new ASIC inhibitors based on the structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. By modifying the chemical structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, it may be possible to create new compounds with even greater potency and selectivity for ASIC channels. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile and its potential therapeutic applications in neurological disorders. Finally, there is a need for more studies on the safety and toxicity of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, particularly in the context of long-term use and potential clinical applications.
Synthesis Methods
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile can be synthesized through a multi-step process involving the reaction of pyrrolidine with various reagents. One common method involves the reaction of pyrrolidine with acrylonitrile in the presence of a base catalyst, followed by purification and isolation of the desired product. Other methods involve the use of different reagents and reaction conditions, but all involve the conversion of pyrrolidine to the nitrile derivative.
Scientific Research Applications
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used extensively in scientific research to study the function of certain ion channels in the nervous system. Specifically, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to selectively block the function of the acid-sensing ion channel (ASIC), which plays a critical role in pain sensation and other physiological processes. By blocking ASIC function, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used to study the role of these channels in various disease states, including chronic pain, epilepsy, and stroke.
properties
CAS RN |
128957-41-5 |
|---|---|
Product Name |
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(Z)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3- |
InChI Key |
CVVPDNZTPNTUDH-CLTKARDFSA-N |
Isomeric SMILES |
C1CCN(C1)/C=C\C#N |
SMILES |
C1CCN(C1)C=CC#N |
Canonical SMILES |
C1CCN(C1)C=CC#N |
synonyms |
2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



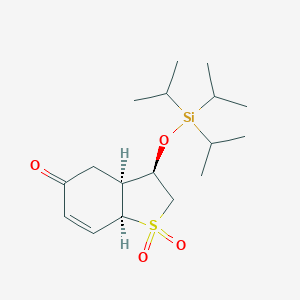
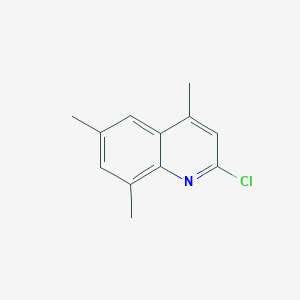
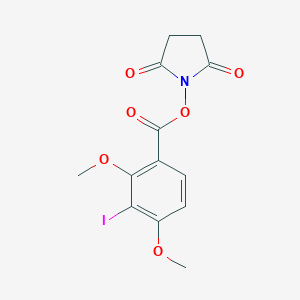

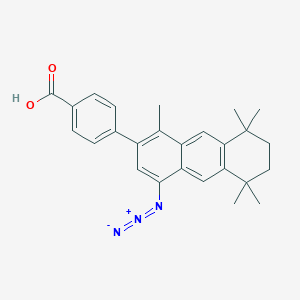
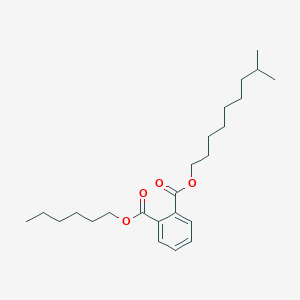
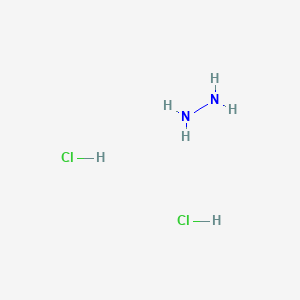
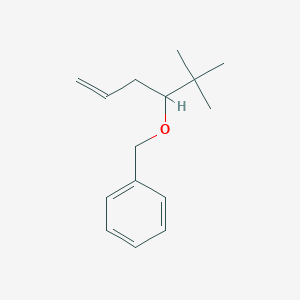
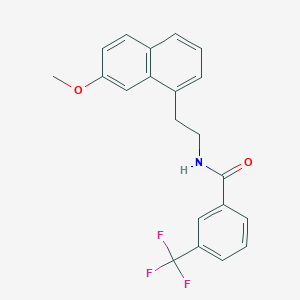
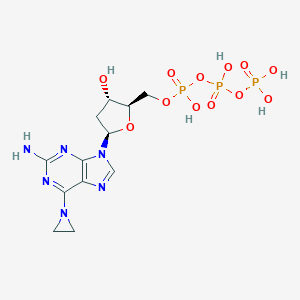
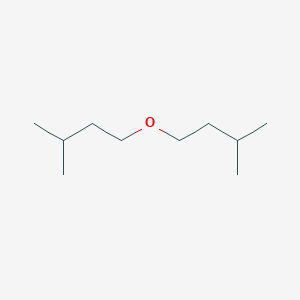
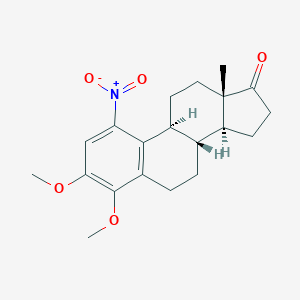
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
